2,3-Dimethoxy-5-(trimethylsilyl)pyridine

Catalog No.
S831149
CAS No.
1131335-75-5
M.F
C10H17NO2Si
M. Wt
211.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxy-5-(trimethylsilyl)pyridine

CAS Number

1131335-75-5

Product Name

2,3-Dimethoxy-5-(trimethylsilyl)pyridine

IUPAC Name

(5,6-dimethoxypyridin-3-yl)-trimethylsilane

Molecular Formula

C10H17NO2Si

Molecular Weight

211.33 g/mol

InChI

InChI=1S/C10H17NO2Si/c1-12-9-6-8(14(3,4)5)7-11-10(9)13-2/h6-7H,1-5H3

InChI Key

IYTUSKULIVGDAI-UHFFFAOYSA-N

SMILES

COC1=C(N=CC(=C1)[Si](C)(C)C)OC

Canonical SMILES

COC1=C(N=CC(=C1)[Si](C)(C)C)OC

There is scarce information readily available regarding the origin or specific research applications of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine. However, some commercial suppliers offer this compound, suggesting potential use in niche research areas [, ].


Molecular Structure Analysis

The key features of the molecule include:

  • Pyridine ring: The core structure is a six-membered aromatic ring with nitrogen. This ring system is known for its stability and electron-withdrawing character.
  • Methoxy groups (OCH3): Two methoxy groups are attached at positions 2 and 3 of the pyridine ring. These electron-donating groups can activate the ring towards certain reactions.
  • Trimethylsilyl group (Si(CH3)3): This group is attached at position 5. The presence of silicon and three methyl groups can influence the molecule's reactivity and lipophilicity (fat solubility).

Chemical Reactions Analysis

  • Nucleophilic aromatic substitution: The electron-rich nature of the methoxy groups might activate the pyridine ring for substitution with nucleophiles under suitable conditions.
  • Silylation reactions: The trimethylsilyl group can potentially be replaced with other functional groups using appropriate reagents.

Note


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid or viscous liquid at room temperature due to the presence of both polar (pyridine nitrogen, methoxy oxygen) and nonpolar (trimethylsilyl) groups.
  • Solubility: Potentially soluble in organic solvents due to the combined effect of the aromatic ring and the trimethylsilyl group. Solubility in water would likely be low due to the presence of the hydrophobic trimethylsilyl group.
  • Melting and boiling points: Expected to be moderate to high due to the aromatic ring and the presence of multiple C-O bonds.

Potential Applications

  • Organic synthesis: The trimethylsilyl group is a common protecting group in organic chemistry. This means it can be attached to a molecule to temporarily block a reactive site while a chemical reaction is performed elsewhere in the molecule. The methoxy groups may also influence the reactivity of the molecule. Organic synthesis reference:
  • Material science: Pyridine derivatives are used in various materials science applications, such as the development of ligands for metal catalysts or components in photovoltaic cells. The specific properties of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine for these applications would require further investigation. Pyridine ligands reference
, primarily due to its functional groups:

  • Desilylation: The trimethylsilyl group can be removed under acidic or basic conditions, allowing for further functionalization at the 5-position of the pyridine ring.
  • Cross-coupling reactions: The trimethylsilyl group can be used as a directing group for various cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions .
  • Nucleophilic substitution: The methoxy groups can undergo nucleophilic substitution reactions, allowing for the introduction of new functional groups.

While specific biological activities of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine have not been extensively reported, pyridine derivatives, in general, are known to exhibit various biological properties. The presence of the trimethylsilyl group may influence its lipophilicity and membrane permeability, potentially affecting its biological behavior.

The synthesis of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine can be achieved through several methods:

  • Directed ortho-metalation: Starting from 2,3-Dimethoxypyridine, a strong base can be used to deprotonate at the 5-position, followed by quenching with trimethylsilyl chloride.
  • Halogen-metal exchange: 5-Bromo-2,3-dimethoxypyridine can undergo lithium-halogen exchange, followed by reaction with trimethylsilyl chloride .
  • Palladium-catalyzed silylation: Direct C-H silylation of 2,3-Dimethoxypyridine using a palladium catalyst and a silylating agent.

2,3-Dimethoxy-5-(trimethylsilyl)pyridine finds applications in various fields:

  • Organic synthesis: It serves as a versatile building block for the synthesis of more complex pyridine derivatives .
  • Pharmaceutical research: The compound can be used as a precursor in the development of potential drug candidates.
  • Materials science: It may be employed in the synthesis of advanced materials, such as organic electronic components.

  • Metal coordination: The pyridine nitrogen and methoxy oxygens could potentially coordinate with metal ions.
  • Hydrogen bonding: The methoxy groups and pyridine nitrogen can participate in hydrogen bonding interactions.

Similar Compounds

Several compounds share structural similarities with 2,3-Dimethoxy-5-(trimethylsilyl)pyridine:

  • 2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine: This compound features an additional ethynyl group between the pyridine ring and the trimethylsilyl group .
  • 2,3-Dimethoxy-6-(trimethylsilyl)pyridine: A positional isomer with the trimethylsilyl group at the 6-position instead of the 5-position.
  • 2,4-Dimethoxy-5-(trimethylsilyl)pyrimidine: A pyrimidine analog with a similar substitution pattern .
  • 2,3-Dimethoxypyridine: The parent compound without the trimethylsilyl group.
  • 5-Bromo-2,3-dimethoxypyridine: A precursor compound in some synthetic routes.

The uniqueness of 2,3-Dimethoxy-5-(trimethylsilyl)pyridine lies in its specific substitution pattern, combining the electron-donating methoxy groups with the silicon-containing trimethylsilyl group. This combination provides a balance of reactivity and stability, making it a valuable synthetic intermediate in organic chemistry and materials science.

Wikipedia

2,3-Dimethoxy-5-(trimethylsilyl)pyridine

Dates

Modify: 2023-08-16

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